molecular formula C13H22N2O2 B5723818 1-Cyclohexanecarbonylpiperidine-4-carboxamide

1-Cyclohexanecarbonylpiperidine-4-carboxamide

Cat. No.: B5723818
M. Wt: 238.33 g/mol
InChI Key: BFXZLTYEMQUNTM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Cyclohexanecarbonylpiperidine-4-carboxamide typically involves the reaction of cyclohexanecarbonyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Cyclohexanecarbonylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclohexanecarbonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Cyclohexanecarbonylpiperidine-4-carboxamide can be compared with other similar compounds such as:

    Cyclohexylcarbonyl derivatives: These compounds share a similar cyclohexylcarbonyl group but differ in their piperidine or other heterocyclic structures.

    Piperidine derivatives: Compounds with a piperidine ring but different substituents on the ring.

The uniqueness of this compound lies in its specific combination of the cyclohexylcarbonyl and piperidine-4-carboxamide moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(cyclohexanecarbonyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c14-12(16)10-6-8-15(9-7-10)13(17)11-4-2-1-3-5-11/h10-11H,1-9H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXZLTYEMQUNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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